![molecular formula C8H11F3N2O B2755753 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1864052-96-9](/img/structure/B2755753.png)
4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
The compound “4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound that has been used in the synthesis of various other compounds . It is a derivative of 4-(3-hydroxypropyl)phenol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . The reaction is carried out in an acetone solution under a nitrogen atmosphere . Anhydrous potassium carbonate is added to the reaction mixture, which is then stirred at 60°C for 15 minutes .Molecular Structure Analysis
The molecular structure of this compound is characterized by IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies, and elemental analysis . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to one of the nitrogen atoms in the ring .Chemical Reactions Analysis
The compound has been used in the synthesis of peripherally tetra-substituted phthalocyanines . These phthalocyanines have been synthesized by reacting the compound with 4-nitrophthalonitrile . The resulting phthalocyanines have been characterized by various spectroscopic techniques .Scientific Research Applications
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. In SM coupling, boron reagents play a crucial role. Let’s explore this further:
Overview: SM coupling involves the combination of chemically distinct fragments using a metal catalyst. Palladium (Pd) mediates the oxidative addition of electrophilic organic groups, leading to the formation of new Pd–C bonds. Transmetalation, on the other hand, occurs with nucleophilic organic groups transferred from boron to palladium .
Spectroelectrochemical Properties
The compound’s spectroelectrochemical properties have been investigated. Specifically, metal-free and metallophthalocyanine derivatives containing 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied. These investigations provide insights into their redox behavior .
Biological Evaluation
While not directly related to the compound, it’s worth noting that SHP1 (a phosphatase) dephosphorylates various signaling components, including STAT3, ERK, and Akt. This contributes to decreased cancer cell proliferation and survival .
Safety And Hazards
The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .
properties
IUPAC Name |
3-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-13-5-6(3-2-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZBBZLPNLGBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
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